molecular formula C18H17N3O5S2 B2698142 N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021030-48-7

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2698142
CAS RN: 1021030-48-7
M. Wt: 419.47
InChI Key: BOHSARBMDKVELX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (referred to as MMSTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis Applications

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a chemical compound that finds applications in various scientific research contexts, primarily in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives through a one-pot multicomponent synthetic route, indicating its role in facilitating atom-economical and efficient chemical reactions (Shahbazi-Alavi et al., 2019). Additionally, its derivatives have been explored for antiproliferative activities against cancer cell lines, suggesting its potential in medicinal chemistry research for developing new therapeutic agents (Mert et al., 2014).

Catalysis and Inhibition Studies

In catalysis, derivatives of this compound have been investigated for their utility as catalysts in chemical reactions. For instance, thiazole hydrazones derived from it have shown potential as corrosion inhibitors in acid media, demonstrating the compound's relevance in materials science and engineering research (Chaitra et al., 2016). Such studies highlight its applicability in developing new materials with enhanced corrosion resistance properties.

Antimicrobial and Antiviral Research

Further extending its applications, derivatives have been synthesized for antimicrobial evaluation, showcasing significant activity against various microbial strains. This indicates its importance in the search for new antimicrobial agents and contributes to the field of infectious disease research (Noolvi et al., 2016). Additionally, sulfonamide derivatives have exhibited antiviral activities, which underscores the compound's potential in developing treatments for viral infections (Chen et al., 2010).

Bioconjugation and Drug Metabolism

This compound also finds applications in bioconjugation studies, facilitating the development of drug-like molecules with potential therapeutic applications. Its involvement in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, indicates its utility in pharmacokinetics and drug development research (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-12-7-9-13(10-8-12)28(23,24)21-18-20-15(11-27-18)17(22)19-14-5-3-4-6-16(14)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSARBMDKVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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